molecular formula C6H12O2 B3190883 (R)-2-Methylpentanoic acid CAS No. 49642-47-9

(R)-2-Methylpentanoic acid

Cat. No. B3190883
CAS RN: 49642-47-9
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methylpentanoic acid, also known as (R)-leucine, is a non-essential amino acid that is commonly found in proteins. It is an important building block for protein synthesis and plays a crucial role in the regulation of protein metabolism. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

(R)-2-Methylpentanoic acid acts as a precursor for the synthesis of proteins and plays a crucial role in the regulation of protein metabolism. It is incorporated into proteins through the process of translation, where it is added to the growing peptide chain by the ribosome. This compound is also involved in the regulation of protein turnover and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, leading to an overall increase in protein content. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and liver disease.

Advantages and Limitations for Lab Experiments

(R)-2-Methylpentanoic acid is a useful tool for studying protein metabolism and synthesis in the laboratory. It is a chiral building block that can be used to synthesize a wide range of compounds. Additionally, this compound is a non-toxic and relatively stable compound, making it safe to handle in the laboratory. However, this compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for the study of (R)-2-Methylpentanoic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of various diseases. Additionally, this compound may have potential applications in the field of biotechnology, particularly in the production of recombinant proteins.

Scientific Research Applications

(R)-2-Methylpentanoic acid is widely used in scientific research, particularly in the field of protein synthesis and metabolism. It is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This compound is also used as a standard in the analysis of amino acids in biological samples. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of certain diseases, including cancer and liver disease.

properties

IUPAC Name

(2R)-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBFMEVBMNZIBR-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197947
Record name 2-Methylpentanoic acid, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49642-47-9
Record name 2-Methylpentanoic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpentanoic acid, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLPENTANOIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6382279539
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methylpentanoic acid
Reactant of Route 2
(R)-2-Methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Methylpentanoic acid
Reactant of Route 6
(R)-2-Methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.